molecular formula C15H12S2 B14539533 2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole CAS No. 62217-23-6

2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole

Cat. No.: B14539533
CAS No.: 62217-23-6
M. Wt: 256.4 g/mol
InChI Key: BHQYLYKICXVKCZ-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole is an organic compound with a complex structure that includes a benzodithiole ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole typically involves the reaction of 4-methylbenzaldehyde with 1,3-benzodithiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzodithiole ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes or receptors. The benzodithiole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methylphenyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis[(4-methylphenyl)methylidene]cyclopentan-1-one
  • 2-(4-Methylbenzylidene)cyclohexanone

Uniqueness

2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole is unique due to its benzodithiole ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62217-23-6

Molecular Formula

C15H12S2

Molecular Weight

256.4 g/mol

IUPAC Name

2-[(4-methylphenyl)methylidene]-1,3-benzodithiole

InChI

InChI=1S/C15H12S2/c1-11-6-8-12(9-7-11)10-15-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3

InChI Key

BHQYLYKICXVKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2

Origin of Product

United States

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